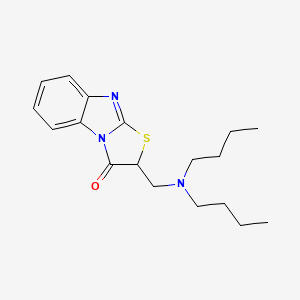![molecular formula C7H17NO4 B14705362 3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol CAS No. 13317-96-9](/img/structure/B14705362.png)
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol, also known as Bis-Tris, is a zwitterionic buffering agent widely used in biochemistry and molecular biology. It is a member of the Tris family of buffers and is known for its ability to maintain a stable pH in biological and chemical systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol typically involves the reaction of tris(hydroxymethyl)aminomethane (Tris) with ethylene oxide. The process can be summarized as follows:
- Dissolve Tris in water and heat the solution to 80°C.
- Add ethylene oxide dropwise to the solution while maintaining the temperature.
- Allow the reaction to proceed for several hours until the desired product is formed.
- Purify the product by recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides and amines.
Wissenschaftliche Forschungsanwendungen
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media and enzyme assays to provide a stable pH environment.
Medicine: Utilized in the formulation of pharmaceuticals and diagnostic reagents.
Industry: Applied in the production of cosmetics, detergents, and other consumer products.
Wirkmechanismus
The buffering action of 3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol is due to its ability to accept and donate protons, thereby maintaining a stable pH. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) in solution, preventing significant changes in pH. This property is crucial in biological systems where enzyme activity and cellular functions are pH-dependent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffering agent with similar properties.
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: A compound with additional hydroxyl groups, providing enhanced buffering capacity.
Uniqueness
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol is unique due to its zwitterionic nature, which allows it to maintain a stable pH over a wide range of conditions. Its ability to form stable complexes with metal ions also makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
13317-96-9 |
|---|---|
Molekularformel |
C7H17NO4 |
Molekulargewicht |
179.21 g/mol |
IUPAC-Name |
3-[bis(2-hydroxyethyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C7H17NO4/c9-3-1-8(2-4-10)5-7(12)6-11/h7,9-12H,1-6H2 |
InChI-Schlüssel |
KDISOQKLYCBGFY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)

![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)

amino}benzoic acid](/img/structure/B14705315.png)




![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)
![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)
